2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride
Overview
Description
2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride is a research compound with the molecular formula C10H10ClNO3S2 and a molecular weight of 291.8. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride typically involves reactions between sulfonyl chlorides and aminobenzenethiols. The structure of the resulting compounds is confirmed through spectroscopic analyses such as IR, NMR, and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves the use of chlorosulfonic acid to produce corresponding sulfonyl chlorides, which can then react with various nucleophiles to form sulfonic acids, esters, and amides.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with water, alcohols, and amines to produce sulfonic acids, esters, and amides.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include chlorosulfonic acid, water, alcohols, and amines. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, esters, and amides, which are essential for developing new synthetic methodologies and novel compounds.
Scientific Research Applications
2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride has several scientific research applications:
Chemistry: Used in the synthesis and characterization of novel 1,5-benzothiazepine derivatives.
Biology: Molecular docking studies help understand its interaction with biological targets, aiding drug discovery and development.
Medicine: Evaluated for pharmacological properties such as calcium channel blocking activity.
Mechanism of Action
The mechanism of action for 2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride involves its interaction with biological targets through molecular docking studies. These studies provide insights into the binding affinities and modes of interaction, guiding the design of more potent and selective therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,3,4,5-tetrahydro-2-methyl-4-oxo-1,5-benzothiazepine-7-sulfonyl chloride
- 2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride
Uniqueness
What sets 2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride apart is its specific molecular structure, which allows for unique interactions in molecular docking studies and its potential pharmacological properties.
Properties
IUPAC Name |
2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3S2/c1-6-4-10(13)12-8-5-7(17(11,14)15)2-3-9(8)16-6/h2-3,5-6H,4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQPZJTYPVPIHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146755 | |
Record name | 2,3,4,5-Tetrahydro-2-methyl-4-oxo-1,5-benzothiazepine-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898808-65-6 | |
Record name | 2,3,4,5-Tetrahydro-2-methyl-4-oxo-1,5-benzothiazepine-7-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898808-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrahydro-2-methyl-4-oxo-1,5-benzothiazepine-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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